molecular formula C21H14N4O4 B11696801 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11696801
M. Wt: 386.4 g/mol
InChI Key: BSJMJHSYAHIBFV-JLHYYAGUSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole moiety and a furan ring substituted with a methoxy and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-1,3-benzodiazol-2-yl)acetonitrile with 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its benzodiazole moiety, which can exhibit fluorescence under certain conditions. This makes it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzodiazole moiety can bind to proteins and enzymes, altering their activity. The compound can also interact with cellular membranes, affecting their properties and functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE apart from similar compounds is its unique combination of a benzodiazole moiety and a furan ring with specific substitutions. This structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications in research and industry.

Properties

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H14N4O4/c1-28-14-6-8-16(19(11-14)25(26)27)20-9-7-15(29-20)10-13(12-22)21-23-17-4-2-3-5-18(17)24-21/h2-11H,1H3,(H,23,24)/b13-10+

InChI Key

BSJMJHSYAHIBFV-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

Origin of Product

United States

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